molecular formula C13H27NO B3189724 Tridecanamide CAS No. 34778-57-9

Tridecanamide

Cat. No.: B3189724
CAS No.: 34778-57-9
M. Wt: 213.36 g/mol
InChI Key: RSSGSPAYFRXVKG-UHFFFAOYSA-N
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Description

Tridecanamide (CAS: 34778-57-9), a primary fatty acid amide (PFAM), is a 13-carbon chain compound with the molecular formula C₁₃H₂₇NO and a molar mass of 213.36 g/mol . It is classified as a transparent liquid with a density of 0.874 g/cm³ . This compound is biosynthesized from N-tridecanoylethanolamine in mammalian cells, as demonstrated in studies using N18TG2 and SCP cell lines, which highlight its metabolic link to N-acylethanolamines .

Properties

IUPAC Name

tridecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGSPAYFRXVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317540
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34778-57-9
Record name Tridecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34778-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanamide can be synthesized through several methods, including the reaction of tridecanoic acid with ammonia or an amine under dehydrating conditions. One common method involves the use of tridecanoic acid and ammonium carbonate, which upon heating, yields this compound and water .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that involve the reaction of tridecanoic acid with ammonia in the presence of a catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tridecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tridecanamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of other compounds, facilitating various chemical reactions. Its structural characteristics enable it to participate in reactions that require hydrophobic interactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its role in lipid metabolism. Its ability to integrate into lipid bilayers allows researchers to investigate its effects on membrane fluidity and function. Studies have shown that it can modulate enzymatic activities related to fatty acid synthesis and degradation, providing insights into metabolic pathways.

Medicine

This compound has been explored for its potential therapeutic properties, particularly its anti-inflammatory and antimicrobial effects. Research indicates that it may influence inflammatory pathways and exhibit activity against various pathogens. For instance, studies have demonstrated its efficacy in reducing inflammation in cellular models and its potential use as a topical agent for skin conditions.

Industrial Applications

In industry, this compound is employed in the production of surfactants and lubricants. Its properties make it suitable for formulating products that require emulsification or lubrication. Additionally, it is used in the synthesis of specialty chemicals, enhancing the performance characteristics of various formulations.

Case Study 1: Anti-Inflammatory Properties

A study conducted on this compound's anti-inflammatory effects demonstrated significant reductions in pro-inflammatory cytokine levels in cultured macrophages. The compound was shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation regulation.

Case Study 2: Antimicrobial Activity

Research investigating this compound's antimicrobial properties revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

Table: Summary of Applications and Findings

Application AreaKey FindingsReferences
ChemistryUsed as a reagent and intermediate in organic synthesis
BiologyModulates lipid metabolism; affects membrane fluidity
MedicineExhibits anti-inflammatory and antimicrobial properties
IndustryUtilized in surfactant and lubricant production

Mechanism of Action

The mechanism of action of tridecanamide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Chain Length and Physical Properties

Tridecanamide belongs to the PFAM family, characterized by hydrocarbon chains of varying lengths. Key comparisons include:

Compound Molecular Formula Molar Mass (g/mol) Chain Length Physical State Key Properties
This compound C₁₃H₂₇NO 213.36 C13 Transparent liquid Density: 0.874 g/cm³
Palmitamide C₁₆H₃₃NO 255.26 C16 Solid/Liquid* Higher lipophilicity*
Palmitoleamide C₁₆H₃₁NO 253.24 C16 (9Z-unsat.) Liquid* Enhanced membrane fluidity*
Elaidamide C₁₈H₃₅NO 281.27 C18 (9E-unsat.) Solid* Potential thermal stability*
  • Chain Length Effects : Longer-chain amides (e.g., Palmitamide, C16) likely exhibit higher melting points and lower solubility in polar solvents compared to this compound . Unsaturated analogs like Palmitoleamide (C16:1) may enhance biological activity due to improved membrane interactions .

Toxicological and Environmental Profiles

Acute and Chronic Toxicity

  • This compound: Classified under GHS as acute toxicity Category 4 (oral) and skin/eye irritant in some reports , though other sources note insufficient toxicological data . This discrepancy underscores the need for standardized testing.

Environmental Impact

  • This compound’s H413 hazard highlights risks to aquatic life, but data on persistence, bioaccumulation, and soil mobility remain unavailable .
  • Shorter-chain amides (e.g., C10–C12) may degrade faster in aquatic systems, reducing ecological risks compared to this compound.

Structural Derivatives and Functional Modifications

This compound derivatives with functional groups exhibit altered properties:

  • 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)this compound (C₁₇H₂₉NO₄): A 17-carbon derivative with a molar mass of 311.42 g/mol, this compound demonstrates how ketone modifications influence reactivity and biological targeting .

Gaps in Knowledge and Future Research

  • Data Limitations : Key parameters for comparators (e.g., Palmitamide’s solubility, Elaidamide’s toxicity) are lacking.
  • Contradictory Classifications : Discrepancies in this compound’s hazard profiles (e.g., Indagoo vs. BIOSYNTH SDS) suggest the need for harmonized testing protocols .

Biological Activity

Tridecanamide, a long-chain fatty acid amide, is gaining attention for its various biological activities, particularly in the context of neurobiology and cellular signaling. This article explores the biological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is a fatty acid amide derived from tridecanoic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H27NO
  • Molecular Weight : 213.36 g/mol

The compound consists of a long hydrophobic carbon chain and an amide functional group, which contribute to its bioactivity.

1. Metabolism and Synthesis

This compound is synthesized from N-tridecanoylethanolamine through enzymatic conversion in various cell types, including N18TG2 neuroblastoma cells and sheep choroid plexus (SCP) cells. Research indicates that higher levels of primary amides, including this compound, are produced in SCP cells compared to N18TG2 cells. This suggests that SCP cells may be a more effective model for studying the metabolism of fatty acid amides (FAAs) .

2. Neuroprotective Effects

This compound exhibits neuroprotective properties by modulating neurotransmitter systems. It has been shown to influence GABAergic transmission, which can affect anxiety and pain perception. The compound's ability to activate GABA_A receptors suggests potential applications in treating anxiety disorders and neuropathic pain .

3. Anti-inflammatory Properties

Studies have indicated that this compound may possess anti-inflammatory effects. Fatty acid amides are known to interact with cannabinoid receptors, which play a crucial role in mediating inflammation. By modulating these pathways, this compound could potentially be used in inflammatory conditions .

4. Effects on Sleep and Locomotion

Research has highlighted the role of fatty acid amides, including this compound, in regulating sleep patterns and locomotion in mammals. These compounds may influence sleep architecture and promote restful sleep, making them candidates for further investigation in sleep disorders .

Case Studies and Research Findings

StudyFindings
N18TG2 Cell Study This compound was produced from N-tridecanoylethanolamine; significant levels observed after incubation .
SCP Cell Study Higher production rates of this compound compared to N18TG2 cells; supports the use of SCP as a model for FAA metabolism .
Neuropharmacological Effects Demonstrated modulation of GABA_A receptors; potential implications for anxiety treatment .

Q & A

Q. How can this compound’s environmental fate be modeled to comply with REACH regulations?

  • Methodological Answer : Use fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil. Parameterize inputs with experimental data on biodegradation (OECD 301B) and bioaccumulation (BCF via OECD 305). Mitigation strategies include photodegradation studies under simulated sunlight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.